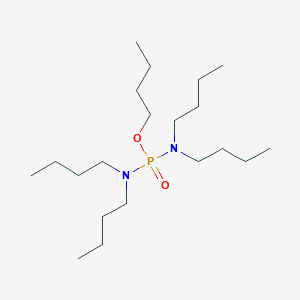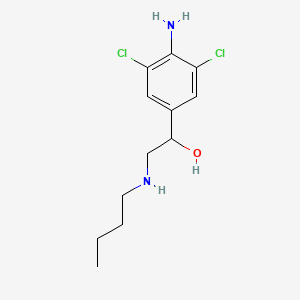
2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- is a heterocyclic compound containing an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an amino acid derivative with a carbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine derivatives.
Substitution: Substitution reactions can occur at different positions on the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazine dione derivatives, while substitution reactions could introduce various functional groups onto the oxazine ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- include other oxazine derivatives such as:
- 2H-1,3-Oxazine-2,6(3H)-dione
- 5-ethyl-2H-1,3-Oxazine-2,6(3H)-dione
Uniqueness
The uniqueness of 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the methyl group at the 5-position can affect the compound’s stability, solubility, and interaction with other molecules.
Propriétés
Numéro CAS |
51255-10-8 |
|---|---|
Formule moléculaire |
C5H5NO3 |
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
5-methyl-3H-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C5H5NO3/c1-3-2-6-5(8)9-4(3)7/h2H,1H3,(H,6,8) |
Clé InChI |
WTXOSGFCAJSFHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


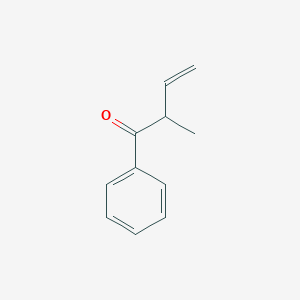
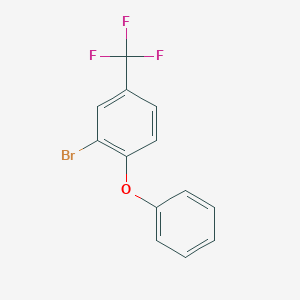
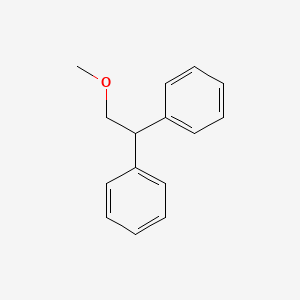
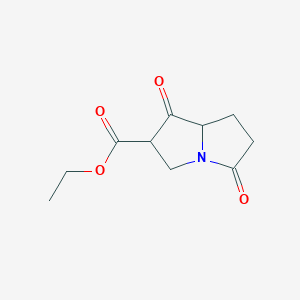
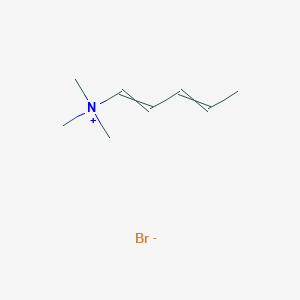

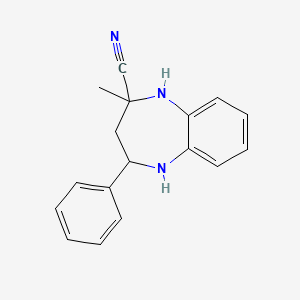

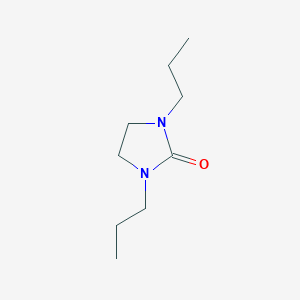


![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
